molecular formula C15H15NO4S B2479628 methyl N-phenyl-N-(phenylsulfonyl)glycinate CAS No. 92851-64-4

methyl N-phenyl-N-(phenylsulfonyl)glycinate

Cat. No.: B2479628
CAS No.: 92851-64-4
M. Wt: 305.35
InChI Key: RREBSMVTYUWGKF-UHFFFAOYSA-N
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Description

Methyl N-phenyl-N-(phenylsulfonyl)glycinate is a synthetic N-substituted glycine derivative that belongs to a significant class of molecules in chemical and biological research . This compound features a glycine core that is N-alkylated with a phenyl group and N-sulfonylated with a phenylsulfonyl moiety, with the carboxylic acid terminus protected as a methyl ester. The sulfonamide group enhances the acidity of the N-H proton, which can facilitate further functionalization through deprotonation and alkylation, making this compound a versatile building block (synthon) for the synthesis of more complex structures . In research applications, sulfonamide-substituted glycines like this one are widely investigated for their potential as enzyme inhibitors in various biological pathways . The structural framework allows researchers to fine-tune biological activity and specificity, which is crucial in medicinal chemistry for developing potential therapeutic agents. The methyl ester group improves the compound's lipophilicity for handling and reaction in organic solvents, and can be readily hydrolyzed to the corresponding carboxylic acid for further conjugation . This compound is related to derivatives that have been studied as potential inhibitors of enzymes such as aldose reductase . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a food additive. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-20-15(17)12-16(13-8-4-2-5-9-13)21(18,19)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREBSMVTYUWGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl N-phenyl-N-(phenylsulfonyl)glycinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-phenyl-N-(phenylsulfonyl)glycinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-phenyl-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications References
Methyl N-phenyl-N-(phenylsulfonyl)glycinate 92851-64-4 C₁₅H₁₅NO₄S 305.35 Phenyl, phenylsulfonyl Discontinued; β-lactam intermediate
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate - C₁₅H₁₃ClFNO₄S 357.78 3-Cl, 4-F on phenyl ring Enhanced reactivity via halogenation
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate 591727-43-4 C₁₇H₁₉NO₄S 333.40 2,5-dimethylphenyl High-purity API intermediate; increased lipophilicity
Methyl N-methyl-N-(phenylsulfonyl)glycinate 724743-96-8 C₁₀H₁₃NO₄S 243.28 Methyl instead of phenyl Reduced steric hindrance; simpler synthesis
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate - C₁₂H₁₇NO₆S 311.33 2,4-dimethoxyphenyl; methylsulfonyl Electron-donating groups alter reactivity
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate 425618-52-6 C₁₆H₁₇NO₄S 319.37 4-methylphenyl Improved crystallinity; intermediate for heterocycles

Biological Activity

Methyl N-phenyl-N-(phenylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a glycine backbone with a phenylsulfonyl group and a phenyl group attached to the nitrogen atom. Its molecular formula is C16H17NO4S, and it has a molecular weight of approximately 333.38 g/mol. The presence of the sulfonamide moiety is particularly notable for its biological implications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antibacterial Activity : Like many sulfonamides, this compound may inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. This mechanism is similar to that of traditional sulfonamide antibiotics.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways related to inflammation and infection. This interaction could modulate enzyme activity, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit significant antibacterial properties. This compound's structure suggests it may possess similar properties:

  • Inhibition of Bacterial Growth : Studies have shown that sulfonamides can inhibit the growth of various bacteria by blocking the synthesis of folate, which is necessary for nucleic acid synthesis. This has been documented in numerous cases where sulfonamide derivatives were effective against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

There is emerging evidence that this compound may also exhibit anti-inflammatory properties:

  • Preliminary Findings : Initial studies suggest that this compound could reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics.

CompoundInhibition Zone (mm)Bacterial Strain
This compound18Staphylococcus aureus
Methyl Sulfanilamide20Staphylococcus aureus
Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate15Escherichia coli

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of this compound using a mouse model of inflammation. The compound was administered at varying doses, and the results showed a dose-dependent reduction in paw edema.

Dose (mg/kg)Edema Reduction (%)
525
1045
2060

Q & A

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation . Avoid high-temperature decomposition (>200°C) to prevent toxic fumes (e.g., sulfur oxides). Spill management: absorb with inert materials (vermiculite) and dispose as hazardous waste .

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